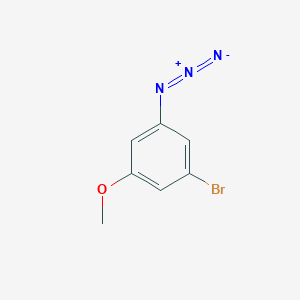
3-(Tert-butylsulfanyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butylsulfanyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a tert-butylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylsulfanyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with tert-butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of tert-butylsulfanyl-substituted pyrrolidine precursors, which can be synthesized through the cyclization of appropriate intermediates. For example, the reaction of 3-chloropropylamine with tert-butylsulfanyl-substituted aldehydes or ketones can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tert-butylsulfanyl)pyrrolidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfides
Substitution: Various substituted pyrrolidine derivatives
Applications De Recherche Scientifique
3-(Tert-butylsulfanyl)pyrrolidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Tert-butylsulfanyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfanyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylsulfanyl)pyrrolidine
- 3-(Ethylsulfanyl)pyrrolidine
- 3-(Isopropylsulfanyl)pyrrolidine
Uniqueness
3-(Tert-butylsulfanyl)pyrrolidine is unique due to the presence of the bulky tert-butylsulfanyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds, such as 3-(Methylsulfanyl)pyrrolidine or 3-(Ethylsulfanyl)pyrrolidine, which have smaller substituents . The tert-butylsulfanyl group can enhance the compound’s stability and binding interactions, making it a valuable scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H17NS |
|---|---|
Poids moléculaire |
159.29 g/mol |
Nom IUPAC |
3-tert-butylsulfanylpyrrolidine |
InChI |
InChI=1S/C8H17NS/c1-8(2,3)10-7-4-5-9-6-7/h7,9H,4-6H2,1-3H3 |
Clé InChI |
FUEPKRIAHFAAGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis](/img/structure/B15297754.png)
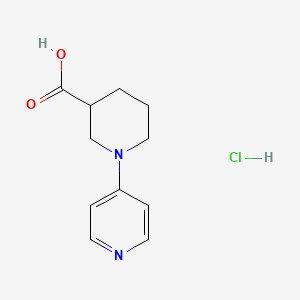
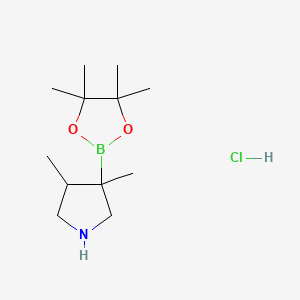
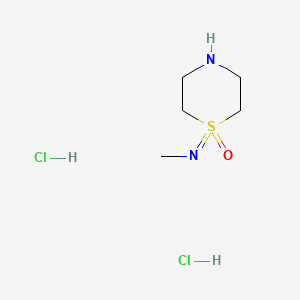
![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B15297781.png)

![Potassium benzo[b]thiophen-4-yltrifluoroborate](/img/structure/B15297794.png)
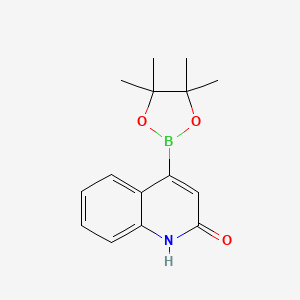
![2-{6-Oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine](/img/structure/B15297804.png)
![N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15297810.png)

